Ethyl 5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-methyl-2-[(thiophen-2-ylacetyl)amino]thiophene-3-carboxylate
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Overview
Description
Ethyl 5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-methyl-2-[(thiophen-2-ylacetyl)amino]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. This compound is characterized by its unique structure, which includes a thiophene ring, an ethoxycarbonyl group, and a phenylcarbamoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-methyl-2-[(thiophen-2-ylacetyl)amino]thiophene-3-carboxylate involves multiple steps, including the formation of the thiophene ring and the introduction of various functional groups. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Ethoxycarbonyl Group: The ethoxycarbonyl group can be introduced through esterification reactions using ethyl chloroformate or similar reagents.
Attachment of the Phenylcarbamoyl Group: The phenylcarbamoyl group can be attached through carbamoylation reactions using phenyl isocyanate or related compounds.
Final Assembly: The final compound is assembled through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-methyl-2-[(thiophen-2-ylacetyl)amino]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-methyl-2-[(thiophen-2-ylacetyl)amino]thiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of anti-inflammatory and anticancer drugs.
Materials Science: It is used in the synthesis of advanced materials, including organic semiconductors and conductive polymers.
Organic Synthesis: The compound serves as a building block in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of Ethyl 5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-methyl-2-[(thiophen-2-ylacetyl)amino]thiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate: An intermediate used in the synthesis of Relugolix, a gonadotropin-releasing hormone receptor antagonist.
Ethyl 5-amino-4-cyano-3-(2-ethoxycarbonylmethyl)thiophene-2-carboxylate:
Uniqueness
Ethyl 5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-methyl-2-[(thiophen-2-ylacetyl)amino]thiophene-3-carboxylate is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H24N2O6S2 |
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Molecular Weight |
500.6 g/mol |
IUPAC Name |
ethyl 5-[(4-ethoxycarbonylphenyl)carbamoyl]-4-methyl-2-[(2-thiophen-2-ylacetyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C24H24N2O6S2/c1-4-31-23(29)15-8-10-16(11-9-15)25-21(28)20-14(3)19(24(30)32-5-2)22(34-20)26-18(27)13-17-7-6-12-33-17/h6-12H,4-5,13H2,1-3H3,(H,25,28)(H,26,27) |
InChI Key |
BDZUXBYJPJYTTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)CC3=CC=CS3)C(=O)OCC)C |
Origin of Product |
United States |
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